molecular formula C10H6FNO2 B1340020 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde CAS No. 640292-06-4

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Cat. No. B1340020
M. Wt: 191.16 g/mol
InChI Key: ZCVSOFHLCCVOJD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a chemical compound with the molecular formula C10H6FNO2 . It has a molecular weight of 191.16 g/mol . The compound appears as a white powder .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde consists of a fluorophenyl group attached to an isoxazole ring, which is further connected to a carboxaldehyde group . The InChI string of the compound is InChI=1S/C10H6FNO2/c11-8-3-1-7 (2-4-8)10-5-9 (6-13)12-14-10/h1-6H .


Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a solid compound with a melting point of 91-95 °C . It has a molecular weight of 191.16 g/mol and a molecular formula of C10H6FNO2 . The compound has a XLogP3 value of 2.5, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Antimicrobial Agents

The synthesis of N′-heteroarylidene-1-adamantylcarbohydrazides using heterocyclic aldehydes, including 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde, has shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. These compounds demonstrate the potential of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde derivatives in contributing to the development of new antimicrobial agents (El-Emam et al., 2012).

Antitumor Activities

Research has also explored the synthesis of novel isoxazole compounds with significant antitumor activities. An example includes the preparation of N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide and its derivatives, which have shown promising results in preliminary biological tests for anti-tumor activities (Qi Hao-fei, 2011).

Development of Novel Pharmaceutical Compounds

The isoxazole ring is a common structural motif in many pharmaceutical agents due to its diverse biological activities. Studies have focused on synthesizing and characterizing fluorine-containing derivatives of 5-arylisoxazoles, demonstrating a range of biological activities that could be beneficial in developing new therapeutic agents. These derivatives have shown potential synergistic effects in compositions with insecticides, highlighting their utility in pharmaceutical and agrochemical applications (Petkevich et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

Relevant Papers The relevant papers for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde can be found at Sigma-Aldrich . Unfortunately, the specific papers are not listed in the retrieved information.

properties

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVSOFHLCCVOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584571
Record name 5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

CAS RN

640292-06-4
Record name 5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a further embodiment, an isoxazole cyclization reaction is provided in Scheme 15A. In this embodiment, 1-(4-fluorophenyl)ethanone is reacted with diethyl oxalate to provide ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. In one embodiment, this reaction is performed in the presence of a base such as potassium tert-butoxide. In another embodiment, this reaction is performed at about room temperature for about 24 hours. The isoxazole ring is then generated by reaction of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride to provide ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate. In one embodiment, this reaction is performed in at elevated temperatures. In another embodiment, this reaction is performed in ethanol for about 2 hours. Ethyl 5-(4-fluorophenyl)-isoxazole-3-carboxylate is then reduced with lithium aluminum hydride to provide 5-(4-fluorophenyl)isoxazol-3-yl)methanol. In one embodiment, the reduction is performed in THF, at a temperature of about 0° C. to about room temperature overnight. 5-(4-Fluorophenyl)isoxazole-3-carbaldehyde is then formed by oxidizing (5-(4-fluorophenyl)isoxazol-3-yl)methanol. In one embodiment, the oxidation is performed using PCC. In another embodiment, the oxidation is performed in dichloromethane at about room temperature overnight. 5-(4-Fluorophenyl)isoxazole-3-carbaldehyde may then converted to a compound of Formula (I-A) using the methods described herein.
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